Cas no 334930-07-3 (3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid)
3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
- 3-(4-Fluorophenyl)isoxazole-4-carboxylic acid
- XXDHPFKMYSLBDJ-UHFFFAOYSA-N
- 4-Isoxazolecarboxylic acid, 3-(4-fluorophenyl)-
- 3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
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- Inchi: 1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
- InChI Key: XXDHPFKMYSLBDJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1C(C(=O)O)=CON=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 241
- Topological Polar Surface Area: 63.3
3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM518108-1g |
3-(4-Fluorophenyl)isoxazole-4-carboxylic acid |
334930-07-3 | 97% | 1g |
$291 | 2023-01-07 | |
| Fluorochem | 059205-250mg |
3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid |
334930-07-3 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 059205-1g |
3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid |
334930-07-3 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 059205-2g |
3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid |
334930-07-3 | 2g |
£598.00 | 2022-03-01 | ||
| A2B Chem LLC | AN53663-5g |
3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid |
334930-07-3 | 95% | 5g |
$835.00 | 2023-12-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403511-1g |
3-(4-Fluorophenyl)isoxazole-4-carboxylic acid |
334930-07-3 | 97% | 1g |
¥4320.00 | 2024-05-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403511-5g |
3-(4-Fluorophenyl)isoxazole-4-carboxylic acid |
334930-07-3 | 97% | 5g |
¥15108.00 | 2024-05-18 |
3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid
Introduction to 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid (CAS No. 334930-07-3)
3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, identified by the chemical identifier CAS No. 334930-07-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aromatic acid has garnered considerable attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of a fluoro-substituent on the phenyl ring and the incorporation of an isoxazole moiety contribute to its distinct chemical properties, making it a valuable scaffold for drug discovery and development.
The isoxazole ring is a prominent feature in many bioactive molecules, known for its ability to engage in hydrogen bonding interactions and its stability under various conditions. When combined with a fluoro-substituted phenyl group, the compound exhibits enhanced lipophilicity and metabolic stability, which are critical factors in pharmaceutical design. These attributes have positioned 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid as a promising candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have indicated that the fluoro-substituent can modulate electronic properties, influencing binding affinity and selectivity. This has opened up new avenues for designing molecules with improved pharmacokinetic profiles, which is essential for successful drug candidates.
In the context of modern drug discovery, 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid has been investigated for its potential role in addressing various therapeutic challenges. Researchers have explored its derivatives as inhibitors of key enzymes involved in inflammatory pathways, cancer progression, and infectious diseases. The versatility of this scaffold allows for modifications that can fine-tune its biological activity, making it adaptable to multiple disease targets.
The synthesis of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The introduction of the fluoro-substituent requires precise control to ensure regioselectivity and high yield. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These techniques not only enhance efficiency but also minimize byproduct formation, ensuring a cleaner synthetic route.
One of the most compelling aspects of this compound is its role in developing next-generation therapeutics. The integration of structural features like the isoxazole ring and the fluoro-substituent has been linked to enhanced binding interactions with biological macromolecules. This has led to the discovery of novel compounds with improved efficacy and reduced side effects. Such findings underscore the importance of exploring structurally diverse molecules in pharmaceutical research.
The pharmacological profile of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid has been further elucidated through preclinical studies. These investigations have revealed promising results in terms of anti-inflammatory, antiviral, and anticancer activities. The compound’s ability to interact with specific receptors and enzymes suggests that it could be a lead molecule for developing targeted therapies. This aligns with current trends in precision medicine, where individual patient characteristics are considered to optimize treatment outcomes.
As research progresses, the application of artificial intelligence (AI) and machine learning (ML) has accelerated the discovery process for compounds like 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid. Predictive models have been developed to identify potential drug candidates based on structural features and biological activity. These tools have enabled researchers to screen large libraries of compounds efficiently, identifying those with high therapeutic potential.
The environmental impact of synthesizing such compounds is also a critical consideration. Green chemistry principles have been adopted to develop more sustainable synthetic routes, reducing waste and energy consumption. The use of renewable feedstocks and catalytic systems has contributed to minimizing the ecological footprint while maintaining high yields and purity standards.
In conclusion, 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid (CAS No. 334930-07-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising biological activities, make it a valuable asset in drug development efforts. As research continues to evolve, this compound will likely play an increasingly important role in addressing global health challenges through innovative therapeutic solutions.
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